N-(2H-1,3-benzodioxol-5-yl)-4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c20-14-8-23-16(22)19(14)11-3-5-18(6-4-11)15(21)17-10-1-2-12-13(7-10)25-9-24-12/h1-2,7,11H,3-6,8-9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXDYTNCSOXPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 422.45 g/mol. The structure features a piperidine ring substituted with a benzodioxole moiety and an oxazolidinone group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 422.45 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 10 |
| LogP | 3.54 |
| Solubility | Moderate |
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were recorded at low micromolar concentrations.
Anticancer Activity
Recent studies have indicated that this compound has potential anticancer properties. It has been tested against several cancer cell lines with promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective treatment option.
Study on Antibacterial Activity
In another study focusing on its antibacterial properties, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that it retained activity against these resistant strains, highlighting its potential role in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
